molecular formula C21H18N2O5S B3016791 4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-37-1

4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B3016791
CAS No.: 921919-37-1
M. Wt: 410.44
InChI Key: UPABCKLWJPYRFA-UHFFFAOYSA-N
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Description

4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
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Biological Activity

4-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H22N2O5S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 922061-67-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity :
    • Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to 4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl) have demonstrated IC50 values in the low micromolar range (2.2–5.3 µM) against cancer cells such as MCF-7 and HCT116 .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress associated with various diseases. In vitro studies suggest that it exhibits antioxidative activity comparable to standard antioxidants like BHT .
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to inhibit pathways involved in inflammation, potentially through modulation of cytokine release and inhibition of NF-kB signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC50 = 2.2–5.3 µM against MCF-7, HCT116
AntioxidantComparable activity to BHT in vitro
Anti-inflammatoryInhibition of NF-kB signaling
AntibacterialSelective activity against Gram-positive bacteria

Relevant Research Findings

  • Antiproliferative Studies :
    • A study focusing on the synthesis of methoxy-substituted dibenzo[b,f][1,4]oxazepines revealed that certain derivatives exhibited potent antiproliferative effects against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antioxidant Mechanisms :
    • Research indicated that compounds with similar structures possess strong scavenging abilities against free radicals, contributing to their protective effects in cellular models .
  • Clinical Implications :
    • The potential therapeutic applications extend beyond oncology, as some derivatives have shown promise in treating inflammatory conditions due to their ability to modulate immune responses .

Properties

IUPAC Name

4-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-23-18-5-3-4-6-20(18)28-19-12-7-14(13-17(19)21(23)24)22-29(25,26)16-10-8-15(27-2)9-11-16/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPABCKLWJPYRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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